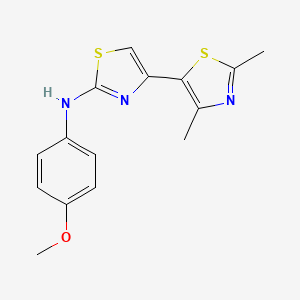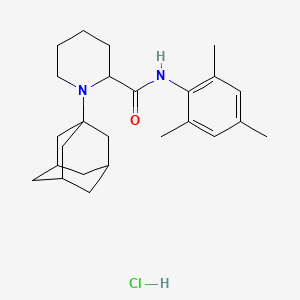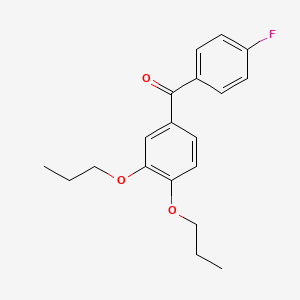
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone, also known as DPFM, is a chemical compound that belongs to the family of synthetic cathinones. It is a designer drug that has been used for recreational purposes due to its psychoactive effects. However, the scientific community has shown interest in DPFM due to its potential applications in research.
Mecanismo De Acción
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone acts as a reuptake inhibitor of monoamine neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in an enhanced activation of their respective receptors, leading to the psychoactive effects of this compound.
Biochemical and physiological effects:
This compound has been shown to increase locomotor activity and induce hyperthermia in animal studies. It also has an effect on the reward system in the brain, leading to increased dopamine release. This compound has been shown to have a higher potency than other synthetic cathinones, such as mephedrone and methylone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone has advantages in laboratory experiments due to its high potency and selectivity for monoamine transporters. However, its recreational use and potential for abuse make it a controlled substance, which limits its availability for research purposes.
Direcciones Futuras
Future research on (3,4-dipropoxyphenyl)(4-fluorophenyl)methanone could focus on its potential as a treatment for depression and anxiety disorders. It could also be studied for its potential as a tool for understanding the mechanisms of monoamine neurotransmitter transport and the role of the reward system in addiction. Additionally, further research could investigate the effects of this compound on other neurotransmitter systems and its potential to interact with other drugs.
Métodos De Síntesis
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone can be synthesized using various methods, including the Friedel-Crafts acylation reaction, which involves the reaction of 4-fluorobenzoyl chloride with 3,4-dipropoxytoluene in the presence of a Lewis acid catalyst. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the aryl-aryl bond.
Aplicaciones Científicas De Investigación
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone has been used in various scientific research studies, including in vitro and in vivo experiments to investigate its effects on the central nervous system. It has been shown to act as a monoamine transporter inhibitor, which affects the uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has also been studied for its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
(3,4-dipropoxyphenyl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FO3/c1-3-11-22-17-10-7-15(13-18(17)23-12-4-2)19(21)14-5-8-16(20)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMRNAWQXMXJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)F)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5068888.png)
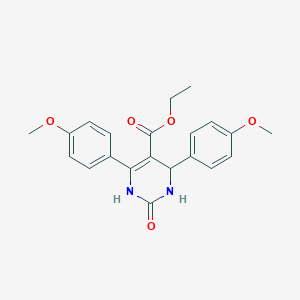
![1-{[(4-ethylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5068900.png)
![1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]](/img/structure/B5068911.png)
![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one](/img/structure/B5068917.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5068920.png)
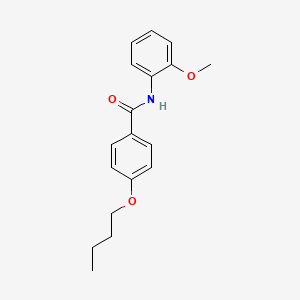
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5068939.png)
![1-[4-(4-bromophenoxy)butyl]-4-methylpiperazine oxalate](/img/structure/B5068946.png)
![N-[1-(1-cyclohexyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea](/img/structure/B5068955.png)
![1,3-dimethoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5068957.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylethyl)-4-piperidinol](/img/structure/B5068960.png)
